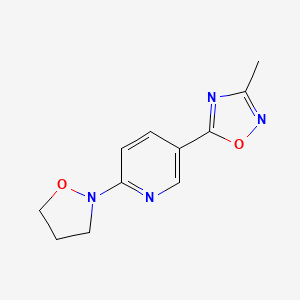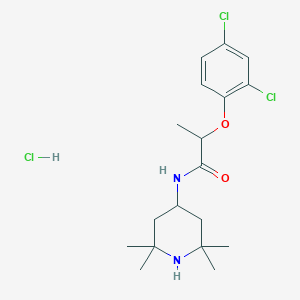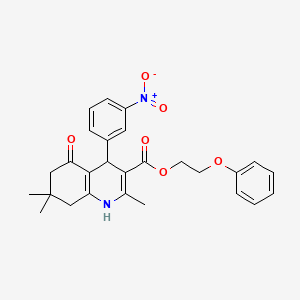acetate](/img/structure/B4929453.png)
ethyl [(2-methoxy-5-nitrophenyl)amino](oxo)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl [(2-methoxy-5-nitrophenyl)amino](oxo)acetate, also known as ethyl (2-methoxy-5-nitrophenyl)glycinate, is a chemical compound that has been widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and chloroform. Ethyl [(2-methoxy-5-nitrophenyl)amino](oxo)acetate has been found to have various biochemical and physiological effects, making it a useful tool in many laboratory experiments.
作用機序
The mechanism of action of ethyl [(2-methoxy-5-nitrophenyl)amino](oxo)acetate [(2-methoxy-5-nitrophenyl)amino](oxo)acetate is not fully understood. However, it is believed to inhibit enzymes by binding to their active sites. It has been suggested that the nitro group in the molecule plays an important role in its inhibitory activity.
Biochemical and Physiological Effects
Ethyl [(2-methoxy-5-nitrophenyl)amino](oxo)acetate has been found to have various biochemical and physiological effects, including:
1. Inhibition of enzymes: Ethyl [(2-methoxy-5-nitrophenyl)amino](oxo)acetate has been shown to inhibit various enzymes such as acetylcholinesterase and butyrylcholinesterase. This can lead to the development of new drugs for the treatment of neurological disorders.
2. Antibacterial activity: Ethyl [(2-methoxy-5-nitrophenyl)amino](oxo)acetate has been found to have antibacterial activity against various gram-positive and gram-negative bacteria. This makes it a potential candidate for the development of new antibiotics.
3. Anticancer activity: Ethyl [(2-methoxy-5-nitrophenyl)amino](oxo)acetate has been found to have anticancer activity against various cancer cell lines. It has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for the development of new anticancer drugs.
実験室実験の利点と制限
The advantages of using ethyl [(2-methoxy-5-nitrophenyl)amino](oxo)acetate [(2-methoxy-5-nitrophenyl)amino](oxo)acetate in laboratory experiments include its potent enzyme inhibitory activity, antibacterial activity, and anticancer activity. It is also relatively easy to synthesize and purify.
One limitation of using ethyl [(2-methoxy-5-nitrophenyl)amino](oxo)acetate [(2-methoxy-5-nitrophenyl)amino](oxo)acetate is that its mechanism of action is not fully understood. This makes it difficult to predict its effects on different biological systems. Additionally, its potential toxicity and side effects have not been fully explored.
将来の方向性
There are several future directions for the research on ethyl [(2-methoxy-5-nitrophenyl)amino](oxo)acetate [(2-methoxy-5-nitrophenyl)amino](oxo)acetate, including:
1. Development of new drugs: The potent enzyme inhibitory, antibacterial, and anticancer activities of ethyl [(2-methoxy-5-nitrophenyl)amino](oxo)acetate [(2-methoxy-5-nitrophenyl)amino](oxo)acetate make it a potential candidate for the development of new drugs for the treatment of neurological disorders, bacterial infections, and cancer.
2. Elucidation of its mechanism of action: Further research is needed to fully understand the mechanism of action of ethyl [(2-methoxy-5-nitrophenyl)amino](oxo)acetate [(2-methoxy-5-nitrophenyl)amino](oxo)acetate. This will help in predicting its effects on different biological systems and in the development of new drugs.
3. Toxicity and safety studies: The potential toxicity and side effects of ethyl [(2-methoxy-5-nitrophenyl)amino](oxo)acetate [(2-methoxy-5-nitrophenyl)amino](oxo)acetate have not been fully explored. Further studies are needed to determine its safety profile.
4. Synthesis of analogs: The synthesis of analogs of ethyl [(2-methoxy-5-nitrophenyl)amino](oxo)acetate [(2-methoxy-5-nitrophenyl)amino](oxo)acetate with improved potency and selectivity could lead to the development of new drugs with enhanced therapeutic efficacy.
合成法
Ethyl [(2-methoxy-5-nitrophenyl)amino](oxo)acetate can be synthesized by reacting 2-methoxy-5-nitroaniline with ethyl [(2-methoxy-5-nitrophenyl)amino](oxo)acetate oxalylglycinate in the presence of a catalyst such as triethyl [(2-methoxy-5-nitrophenyl)amino](oxo)acetateamine. The reaction takes place under reflux conditions in an organic solvent such as ethanol or acetonitrile. The resulting product is then purified by recrystallization.
科学的研究の応用
Ethyl [(2-methoxy-5-nitrophenyl)amino](oxo)acetate has been used in various scientific research applications, including:
1. Enzyme inhibition studies: Ethyl [(2-methoxy-5-nitrophenyl)amino](oxo)acetate has been found to be a potent inhibitor of various enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes play important roles in the nervous system and are involved in the regulation of neurotransmitters. Inhibition of these enzymes can lead to the development of new drugs for the treatment of neurological disorders.
2. Antibacterial activity: Ethyl [(2-methoxy-5-nitrophenyl)amino](oxo)acetate has been shown to have antibacterial activity against various gram-positive and gram-negative bacteria. This makes it a potential candidate for the development of new antibiotics.
3. Anticancer activity: Ethyl [(2-methoxy-5-nitrophenyl)amino](oxo)acetate has been found to have anticancer activity against various cancer cell lines. It has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for the development of new anticancer drugs.
特性
IUPAC Name |
ethyl 2-(2-methoxy-5-nitroanilino)-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O6/c1-3-19-11(15)10(14)12-8-6-7(13(16)17)4-5-9(8)18-2/h4-6H,3H2,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZDBDUMEDNZND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![dimethyl 2-({[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)terephthalate](/img/structure/B4929377.png)

![5-(4-chlorophenyl)-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}-2-furamide](/img/structure/B4929388.png)

![3-oxo-1,1-diphenyl-1H,3H-2,1-[1,3,2]oxazaborolo[3,4-a][1]pyridin-8-ylium-1-uide](/img/structure/B4929402.png)
![3-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B4929406.png)
![N-(4-butylphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B4929411.png)
![1-[2-(allyloxy)benzyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4929416.png)

![2-cyclohexyl-6-{[4-(2-furoyl)-1,4-diazepan-1-yl]carbonyl}-1,3-benzoxazole](/img/structure/B4929432.png)


![N-{2-[(3-methylbenzyl)thio]ethyl}-N'-phenylthiourea](/img/structure/B4929475.png)
![2-ethoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 3-nitrobenzoate](/img/structure/B4929483.png)